molecular formula C9H10N2 B13789310 1-Phenyl-4,5-dihydro-1H-pyrazole CAS No. 936-53-8

1-Phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B13789310
CAS No.: 936-53-8
M. Wt: 146.19 g/mol
InChI Key: IUHNMXNPPUIQHZ-UHFFFAOYSA-N
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Description

1-Phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of phenylhydrazine with α,β-unsaturated carbonyl compounds. This reaction typically occurs under mild conditions and can be catalyzed by various agents, including acids, bases, and even metal-free catalysts like vitamin B1 .

Another method involves the use of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation. This method is known for its high yield and efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale cyclocondensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .

Scientific Research Applications

1-Phenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets, including enzymes and receptors. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

936-53-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C9H10N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-3,5-7H,4,8H2

InChI Key

IUHNMXNPPUIQHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

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